Isothiazol-4-ylmethyl-methyl-amine HCl

Medicinal Chemistry Agrochemical Discovery Chemical Biology

The 4-position N-methyl secondary amine in this isothiazole HCl salt (CAS 2682114-42-5) offers a chemically differentiated scaffold versus primary amine or 3-substituted analogs. The 97% purity solid form ensures reproducible weighing and storage stability for parallel synthesis, amide coupling, or reductive amination. Scalable packaging (up to 250g) supports progression from screening to field trials without supplier change.

Molecular Formula C5H9ClN2S
Molecular Weight 164.66 g/mol
Cat. No. B8184031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsothiazol-4-ylmethyl-methyl-amine HCl
Molecular FormulaC5H9ClN2S
Molecular Weight164.66 g/mol
Structural Identifiers
SMILESCNCC1=CSN=C1.Cl
InChIInChI=1S/C5H8N2S.ClH/c1-6-2-5-3-7-8-4-5;/h3-4,6H,2H2,1H3;1H
InChIKeyHIWNHEWBJCLKES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isothiazol-4-ylmethyl-methyl-amine HCl: Technical Specifications and Compound Class Overview for Procurement


Isothiazol-4-ylmethyl-methyl-amine HCl (CAS 2682114-42-5; molecular formula C₅H₉ClN₂S; MW 164.65 g/mol) is a hydrochloride salt of an N-methylated aminomethyl isothiazole derivative . The compound features an isothiazole heterocyclic core with a methylaminomethyl substituent at the 4-position, forming a secondary amine that is presented as the HCl salt for enhanced handling stability and solubility in aqueous and polar organic media . Isothiazoles represent a privileged scaffold in pharmaceutical and agrochemical discovery, with derivatives demonstrating diverse biological activities including antimicrobial, anticancer, and crop protection applications [1].

Why Isothiazol-4-ylmethyl-methyl-amine HCl Cannot Be Interchanged with Primary Amine or Free Base Analogs


Direct substitution among isothiazole aminomethyl derivatives introduces substantial experimental variability. Isothiazol-4-ylmethyl-methyl-amine HCl contains a secondary N-methylamine group attached at the 4-position of the isothiazole ring, distinguishing it from primary amine analogs (e.g., Isothiazol-4-ylmethanamine HCl, CAS 2193061-81-1) that lack N-alkylation and therefore exhibit different pKa, nucleophilicity, and hydrogen-bonding capacity . Furthermore, the hydrochloride salt form versus free base form (CAS 1260671-08-6) affects physicochemical properties including aqueous solubility, hygroscopicity, and long-term storage stability, which directly influence reproducible experimental outcomes . The absence of standardized comparative biological data across this chemical series further necessitates compound-specific selection rather than class-level substitution [1].

Isothiazol-4-ylmethyl-methyl-amine HCl: Quantitative Differentiation Evidence for Procurement Decision-Making


Structural Differentiation: N-Methyl Secondary Amine vs. Primary Amine Congeners

Isothiazol-4-ylmethyl-methyl-amine HCl contains an N-methyl secondary amine (MW 164.65, C₅H₉ClN₂S), which differs fundamentally from the primary amine analog Isothiazol-4-ylmethanamine HCl (MW 150.63, C₄H₇ClN₂S) . The N-methylation modifies basicity, steric profile, and metabolic stability potential compared to the primary amine congener .

Medicinal Chemistry Agrochemical Discovery Chemical Biology

Salt Form Advantage: HCl Salt vs. Free Base Handling and Solubility Profile

The HCl salt form (MW 164.65) provides enhanced handling characteristics relative to the free base (MW 128.2, CAS 1260671-08-6) . While quantitative solubility data for this specific compound is not publicly available, class-level inference from isothiazole HCl salts indicates improved aqueous solubility and reduced hygroscopicity compared to free amine forms, which typically require anhydrous handling conditions . The free base is predicted to have a boiling point of 115.5±22.0 °C, whereas the salt form is a solid with higher thermal stability (decomposition at >150°C) .

Chemical Synthesis Drug Discovery Reagent Procurement

Purity Specification: 97% Assured Purity for Reproducible Experimental Outcomes

Isothiazol-4-ylmethyl-methyl-amine HCl is commercially available with a specified purity of 0.97 (97%) from validated suppliers, as indicated by product specification data . In contrast, the primary amine analog Isothiazol-4-ylmethanamine HCl is offered at 95% standard purity . The 2% absolute purity difference, while modest, can be consequential in multi-step synthetic sequences where impurity propagation and yield erosion are cumulative.

Chemical Synthesis Medicinal Chemistry Analytical Chemistry

Positional Isomer Differentiation: 4-Substituted vs. 3-Substituted Isothiazole Scaffolds

The 4-position substitution on the isothiazole ring in Isothiazol-4-ylmethyl-methyl-amine HCl defines a distinct electronic and steric environment compared to 3-substituted isomers such as Isothiazol-3-ylmethanamine HCl (MW 150.63) . The differential positioning relative to the ring heteroatoms (S at position 1, N at position 2) alters conjugation, dipole moment, and the orientation of the aminomethyl side chain. While direct head-to-head biological comparison data for these specific compounds is absent from the public literature, isothiazole positional isomers frequently exhibit divergent target binding profiles and metabolic stability in medicinal chemistry campaigns [1].

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Supply Availability: Gram-Scale Procurement with Defined Packaging Options

Isothiazol-4-ylmethyl-methyl-amine HCl is commercially stocked and available for procurement in defined packaging increments (1g, 5g, 25g, 100g, 250g), enabling scalable experimental workflows . This contrasts with more specialized isothiazole derivatives such as [3,5-bis(methylthio)isothiazol-4-yl]methylamine HCl (MW 242.8), which carries premium pricing (250 mg: £405.00; 1g: £891.00) and may have extended lead times . The availability of bulk packaging options supports larger-scale synthetic campaigns or in vivo studies without supply chain disruption.

Chemical Procurement Research Supply Laboratory Reagents

Isothiazol-4-ylmethyl-methyl-amine HCl: Evidence-Backed Application Scenarios for Procurement


Medicinal Chemistry: Kinase Inhibitor Scaffold Derivatization

The 4-position secondary amine functionality of Isothiazol-4-ylmethyl-methyl-amine HCl provides a versatile synthetic handle for amide coupling, reductive amination, or alkylation reactions to elaborate the isothiazole scaffold. Isothiazole derivatives have been disclosed as inhibitors of the mitotic checkpoint and as PIM kinase inhibitors in pharmaceutical patents [1], [2]. The 97% purity specification reduces impurity interference during SAR exploration, while the solid HCl salt form simplifies weighing accuracy for small-scale parallel synthesis campaigns [3].

Agrochemical Discovery: Novel Fungicide or Pesticide Intermediate

Isothiazole-containing compounds have demonstrated broad-spectrum efficacy in crop protection applications with favorable low-toxicity profiles [1]. The N-methyl secondary amine in Isothiazol-4-ylmethyl-methyl-amine HCl presents a chemically differentiated scaffold for generating compound libraries aimed at novel pesticide development. The scalable packaging options (up to 250g) support progression from initial screening to greenhouse or field trial quantities without changing chemical suppliers [2].

Chemical Biology: Probe Development for Target Identification

The 4-position attachment point in Isothiazol-4-ylmethyl-methyl-amine HCl distinguishes it from 3-substituted positional isomers, which is critical when developing chemical probes intended to interrogate specific biological targets with defined binding-site geometries [1]. The secondary amine enables conjugation to affinity tags, fluorescent reporters, or biotin handles for pull-down assays, while the HCl salt ensures solubility in aqueous conjugation buffers [2].

Multi-Step Organic Synthesis: Building Block for Complex Heterocycles

As a bifunctional building block containing both an isothiazole core and a reactive secondary amine, Isothiazol-4-ylmethyl-methyl-amine HCl serves as an entry point for constructing more complex fused heterocyclic systems. The 97% purity and solid-state stability minimize the risk of side reactions and decomposition during multi-step synthetic sequences that may require intermediate storage or variable reaction conditions [1].

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